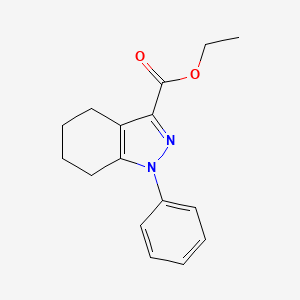

ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen atoms and ester functionalities. The compound is officially designated as this compound, reflecting its core indazole structure with specific substitution patterns. The Chemical Abstracts Service registry number 93019-39-7 provides unique identification for this compound in chemical databases and literature. Alternative nomenclature systems recognize this compound as 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester, emphasizing the ester linkage formation from the corresponding carboxylic acid precursor.

The molecular descriptor language representation utilizes the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3, which encodes the complete structural information including connectivity and stereochemistry. The International Chemical Identifier string InChI=1S/C16H18N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 provides standardized representation for computational applications. The corresponding InChI Key HSDPYKRWVHJZGY-UHFFFAOYSA-N serves as a condensed identifier for database searches and molecular matching applications.

Molecular Architecture: Tetrahydroindazole Core and Substituent Analysis

The molecular architecture of this compound exhibits a complex three-dimensional structure built upon the tetrahydroindazole scaffold. The compound possesses a molecular formula of C16H18N2O2 with a precise molecular weight of 270.33 grams per mole. The tetrahydroindazole core represents a bicyclic system where the six-membered cyclohexene ring adopts a non-planar conformation due to the saturation of the 4,5,6,7-positions, while the five-membered pyrazole ring maintains essential planarity for optimal nitrogen-nitrogen interaction.

Computational analysis reveals significant structural parameters that define the molecular geometry and chemical behavior. The compound exhibits an XLogP3 value of 3.7, indicating moderate lipophilicity suitable for membrane permeation and biological interactions. The topological polar surface area measures 44.1 square angstroms, reflecting the contribution of nitrogen and oxygen atoms to molecular polarity. The molecule contains no hydrogen bond donors but possesses three hydrogen bond acceptor sites, specifically the two nitrogen atoms in the indazole core and the carbonyl oxygen of the ester group. The presence of four rotatable bonds provides conformational flexibility, particularly around the phenyl substituent and ethyl ester moiety.

The substituent analysis reveals strategic positioning of functional groups that influence both chemical reactivity and potential biological activity. The phenyl group attached to the N1 position extends the aromatic system and provides additional sites for molecular interactions. The ethyl carboxylate group at the 3-position introduces ester functionality that can undergo hydrolysis reactions and serves as a site for further chemical modifications. The tetrahydro nature of the cyclohexene ring introduces conformational dynamics that distinguish this compound from fully aromatic indazole derivatives.

Crystallographic Characterization and Conformational Studies

Crystallographic investigations of related tetrahydroindazole compounds provide valuable insights into the solid-state structure and conformational preferences of this compound. Studies of analogous tetrahydroindazole derivatives demonstrate that the cyclohexene ring typically adopts a half-chair conformation, with specific carbon atoms displaced from the mean plane to minimize steric interactions. The indazole ring system maintains essential planarity with maximum deviations from the ring plane typically less than 0.02 angstroms, ensuring optimal overlap of nitrogen lone pairs and aromatic pi electrons.

Intermolecular interactions in the crystalline state involve both hydrogen bonding and aromatic stacking arrangements. Related compounds exhibit centrosymmetric dimers formed through nitrogen-hydrogen interactions, with typical distances ranging from 3.5 to 3.7 angstroms. The phenyl substituents participate in pi-pi stacking interactions with centroid-to-centroid distances of approximately 3.69 angstroms, contributing to crystal stability. These structural features suggest that this compound likely adopts similar packing arrangements in the solid state.

The conformational flexibility of the molecule arises primarily from rotation around the N1-phenyl bond and the C3-ester linkage. Computational modeling indicates that the phenyl ring can adopt various orientations relative to the indazole plane, influenced by steric interactions and electronic effects. The ethyl ester group provides additional conformational degrees of freedom that can accommodate different binding modes in biological targets or crystal packing arrangements. These conformational considerations are essential for understanding the compound's behavior in solution and its potential interactions with biological macromolecules.

Spectroscopic Profiling (NMR, IR, MS)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural assignments and monitor compound purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substituent environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the various proton environments within the molecule. The aromatic region displays multiplets corresponding to the phenyl substituent protons, typically appearing between 7.0 and 8.0 parts per million. The ethyl ester group produces distinct signals including a triplet for the methyl group and a quartet for the methylene group, reflecting the typical ethyl splitting pattern.

The tetrahydroindazole core contributes multiple signals in the aliphatic region, with the cyclohexene protons appearing as complex multiplets between 1.5 and 3.5 parts per million. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group typically resonating around 160-170 parts per million. The aromatic carbons appear in the 120-140 parts per million region, while the aliphatic carbons of the tetrahydro ring system resonate at higher field.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretch of the ester group typically appears as a strong absorption around 1650-1750 reciprocal centimeters. Aromatic carbon-hydrogen stretching vibrations contribute to the region around 3000-3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretches appear at slightly lower frequencies. The nitrogen-containing heterocycle contributes to fingerprint region absorptions that provide unique identification characteristics.

Properties

IUPAC Name |

ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDPYKRWVHJZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various neoplastic cell lines by inducing cell cycle arrest in the G0–G1 phase. A notable study indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability across different cancer types, with IC50 values ranging from 10 to 30 µM.

Case Study: Inhibition of COX-2

In vitro studies have revealed that this compound effectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. The anti-inflammatory effects were evidenced by a reduction in prostaglandin E2 (PGE2) levels in activated macrophages .

Anti-inflammatory Effects

The ability of this compound to inhibit COX enzymes suggests potential applications in treating inflammatory conditions. Its mechanism involves blocking specific pathways that lead to inflammation .

Synthetic Routes

This compound can be synthesized through various methods:

Classical Synthesis : The compound can be synthesized by reacting ethyl hydrazinecarboxylate with phenylacetic acid in the presence of polyphosphoric acid under reflux conditions.

Modern Approaches : Recent advancements include microwave-assisted synthesis which enhances reaction rates and yields significantly.

Mechanism of Action

The mechanism of action of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Ethyl 1H-indole-3-carboxylate: Another indole derivative with similar structural features.

1-phenyl-1H-indazole-3-carboxylate: A closely related compound with a similar core structure.

Uniqueness

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the tetrahydroindazole ring system. This structural uniqueness contributes to its distinct chemical and biological properties .

Biological Activity

Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (C16H18N2O2) is a compound belonging to the indazole class, known for its diverse biological activities. This article reviews the synthesis methods, biological properties, and recent research findings regarding this compound.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of phenylhydrazine with ethyl acetoacetate. This reaction is followed by esterification to yield the final product. The synthetic routes can vary based on the desired yield and purity, often employing catalysts and optimized reaction conditions for industrial production .

Biological Activity Overview

This compound exhibits a range of biological activities that may be attributed to its structural characteristics. Research has indicated its potential as an anticancer agent and its role in inhibiting specific enzymes involved in cancer progression.

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against specific cancer types:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | KG1 | 25.3 ± 4.6 |

| Compound B | SNU16 | 77.4 ± 6.2 |

| Ethyl Indazole Derivative | FGFR1 | <4.1 |

These findings suggest that this compound may possess similar potent anticancer properties .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes associated with tumor progression. For example:

- FGFR1 Inhibition : Similar indazole derivatives have shown promising results as FGFR1 inhibitors with IC50 values ranging from 30 nM to 69 nM .

Case Studies

Several case studies have highlighted the therapeutic potential of indazole derivatives in clinical settings:

- Study on BRAFV600-Mutant Melanoma : A related compound demonstrated well-tolerated doses up to 400 mg twice daily in patients with BRAFV600-mutant melanoma and exhibited notable antitumor activity.

- Inhibition of IDO1 : Structure-activity relationship (SAR) studies indicated that certain modifications on the indazole scaffold significantly enhance IDO1 inhibitory activity, which is crucial for cancer immunotherapy .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest favorable absorption and distribution characteristics in vivo. Safety assessments indicate that while some related compounds exhibit toxicity at high doses, further studies are needed to establish a comprehensive safety profile for this specific compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.